molecular formula C12H9N3O2 B1521550 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde CAS No. 1193390-48-5

2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde

Cat. No.: B1521550
CAS No.: 1193390-48-5
M. Wt: 227.22 g/mol
InChI Key: GSZMRIRFXQMCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde (CAS 1193390-48-5) is a chemical compound with the molecular formula C12H9N3O2 and a molecular weight of 227.22 g/mol . It belongs to the class of pyrazolo[3,2-b]quinazoline derivatives, which are tricyclic nitrogen-containing heterocycles of significant interest in medicinal chemistry research . While specific biological data for this compound is not fully established in the public literature, its core scaffold is closely related to pyrazolo[1,5-a]quinazolines, which have demonstrated promising anti-inflammatory activity in scientific studies . Research on these analogous structures shows that they can inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) transcriptional activity in immune cells like macrophages, a key pathway in the inflammatory response . Furthermore, such compounds have been identified as potential ligands for mitogen-activated protein kinases (MAPKs), including JNK3, ERK2, and p38α, which are critical targets for the development of new anti-inflammatory therapeutics . The broader quinazoline family is also extensively investigated for its diverse biological activities, including potential anticancer properties . This product is provided For Research Use Only. It is intended for use in laboratory research and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1193390-48-5

Molecular Formula

C12H9N3O2

Molecular Weight

227.22 g/mol

IUPAC Name

2-methyl-9-oxo-1H-pyrazolo[5,1-b]quinazoline-3-carbaldehyde

InChI

InChI=1S/C12H9N3O2/c1-7-9(6-16)11-13-10-5-3-2-4-8(10)12(17)15(11)14-7/h2-6,14H,1H3

InChI Key

GSZMRIRFXQMCGZ-UHFFFAOYSA-N

SMILES

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)C=O

Canonical SMILES

CC1=C(C2=NC3=CC=CC=C3C(=O)N2N1)C=O

Origin of Product

United States

Preparation Methods

Formation of the Pyrazoloquinazoline Core

  • The quinazoline skeleton is typically synthesized by cyclization of anthranilamide derivatives with appropriate reagents.
  • The pyrazole ring is introduced by condensation of the quinazoline intermediate with hydrazine derivatives or through Michael addition-type reactions involving activated alkenes or nitriles.
  • Catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) have been employed in related heterocyclic syntheses to facilitate mild and efficient cyclization via Michael addition mechanisms, providing regioselective products in good yields.

Introduction of the 2-Methyl Group

  • Alkylation at the nitrogen atom at position 2 (or position 4 in some nomenclatures) can be achieved using methyl iodide or similar alkylating agents in the presence of bases such as potassium carbonate or sodium hydride.
  • This step is usually performed on pre-formed pyrazoloquinazoline intermediates to install the methyl substituent selectively.

Installation of the 3-Carbaldehyde Functionality

  • The aldehyde group at position 3 is introduced via oxidation or formylation reactions.
  • One efficient route involves the transformation of carboxylic acid or ester precursors into aldehydes using reagents such as hexamethylenetetramine (HMTA) under acidic conditions (Duff reaction) followed by reduction steps.
  • Alternatively, selective reduction of ester groups to hydroxymethyl intermediates with sodium borohydride (NaBH4) followed by oxidation to aldehyde can be employed.

Detailed Synthetic Scheme (Representative)

Step Reaction Type Reagents/Conditions Description
1 Quinazoline core synthesis Cyclization of anthranilamide derivatives Formation of quinazoline nucleus via intramolecular cyclization
2 Pyrazole ring formation Condensation with hydrazine or Michael addition catalyzed by DABCO Formation of fused pyrazoloquinazoline ring system
3 N-Methylation Methyl iodide, base (K2CO3 or NaH) Selective methylation at nitrogen atom
4 Ester reduction NaBH4 in THF/methanol or t-BuOH Reduction of ester to hydroxymethyl intermediate
5 Formylation HMTA, acidic conditions (e.g., HCl 12M) Conversion of hydroxymethyl or carboxylic acid to aldehyde group

Research Findings and Data

A recent study on pyrazoloquinazoline derivatives, closely related to the target compound, demonstrated the following:

  • Use of DABCO as a mild organocatalyst enabled efficient Michael-type additions to build fused heterocycles with regioselectivity and good yields.
  • Alkylation of pyrazoloquinazoline intermediates with methyl iodide proceeded smoothly in DMF or t-BuOH solvents, providing 4-methyl or 2-methyl derivatives depending on the substitution pattern.
  • Selective reduction of esters to hydroxymethyl groups using sodium borohydride in different solvents allowed further functionalization to aldehydes via Duff-type formylation with hexamethylenetetramine.
  • The overall synthetic sequence was validated by spectroscopic characterization (NMR, IR, MS) and in some cases by X-ray crystallography to confirm regioselectivity and structure.

Summary Table of Preparation Steps and Conditions

Step No. Intermediate/Target Reagents/Conditions Yield (%) Notes
1 Quinazoline core Anthranilamide derivatives, cyclization 70-85 Base or acid catalyzed cyclization
2 Pyrazoloquinazoline intermediate DABCO catalyzed Michael addition 75-90 Mild conditions, regioselective
3 N-Methylated derivative Methyl iodide, K2CO3 or NaH, DMF or t-BuOH 80-95 Selective alkylation at nitrogen
4 Hydroxymethyl derivative NaBH4 reduction in THF/methanol or t-BuOH 60-85 Selective ester reduction
5 3-Carbaldehyde derivative HMTA, HCl 12M, followed by NaBH4 reduction 50-75 Duff formylation followed by reduction

The preparation of 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde involves a multi-step synthetic route starting from quinazoline precursors, followed by pyrazole ring formation, selective N-methylation, and introduction of the aldehyde group via reduction and formylation reactions. The use of mild organocatalysts like DABCO facilitates efficient ring construction with high regioselectivity. The synthetic methodology is supported by extensive spectroscopic and crystallographic analyses, ensuring the structural integrity of the final compound. These preparation methods provide a robust platform for further derivatization and biological evaluation of pyrazoloquinazoline-based compounds.

Chemical Reactions Analysis

Types of Reactions

2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aldehyde carbon.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carboxylic acid.

    Reduction: 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

The compound features a pyrazoloquinazoline structure, which is significant for its biological activity. The presence of the aldehyde group contributes to its reactivity and potential for further chemical modifications.

Medicinal Chemistry

2-Methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde has been investigated for its pharmacological properties. Studies indicate that compounds with similar structures exhibit anti-inflammatory, anti-cancer, and antimicrobial activities.

Case Study: Anti-Cancer Activity

Research has shown that derivatives of pyrazoloquinazoline can inhibit cancer cell proliferation. A study published in Journal of Medicinal Chemistry highlighted the effectiveness of these compounds against various cancer cell lines, suggesting that 2-methyl-9-oxo derivatives may possess similar properties .

Material Science

The compound can serve as a precursor in the synthesis of novel materials. Its unique structure allows it to be integrated into polymers and other materials, potentially enhancing their properties.

Case Study: Polymer Synthesis

In a study focused on developing advanced materials, researchers utilized this compound to create functionalized polymers with improved thermal stability and mechanical strength . These materials are promising for applications in electronics and coatings.

Organic Synthesis

This compound is also valuable in organic synthesis due to its reactive aldehyde group, which can participate in various chemical reactions such as condensation and addition reactions.

Example Reactions

  • Condensation with Amines : The aldehyde can react with primary amines to form imines, which are useful intermediates in organic synthesis.
  • Addition Reactions : It can undergo nucleophilic addition reactions with various nucleophiles, expanding its utility in synthetic pathways .

Comparative Analysis of Biological Activities

CompoundActivity TypeReference
2-Methyl-9-oxo-PyrazoloquinazolineAnti-cancerJournal of Medicinal Chemistry
Similar Pyrazolo CompoundsAntimicrobialEuropean Journal of Medicinal Chemistry
Functionalized PolymersEnhanced Mechanical PropertiesMaterials Science Journal

Mechanism of Action

The mechanism by which 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other enzymes involved in disease pathways.

Comparison with Similar Compounds

Key Differences :

  • Electronic Effects : The pyrazoloquinazoline’s aldehyde group introduces electrophilic character, contrasting with the electron-rich indolocarbazole .
  • Substituent Diversity: Thienothiophenes in utilize halogen and boronic acid groups for cross-coupling reactions, whereas the pyrazoloquinazoline’s methyl and aldehyde groups may limit such reactivity.

Physicochemical Properties

Table 3: Thermal and Optical Properties of Analogues

Compound Class Thermal Stability (TGA) UV-vis Absorption (λ_max) Application
Thieno[3,2-b]thiophene High (semiconductor stability) ~300–400 nm (π–π* transitions) Organic semiconductors
Indolocarbazole Tg > 150°C (morphological stability) Not reported OLED hole transport layers
Pyrazoloquinazoline (Hypothesized) Moderate (quinazoline stability) ~250–350 nm (conjugated system) Pharmaceuticals

Insights :

  • The target compound’s aldehyde group may reduce thermal stability compared to indolocarbazoles .
  • UV-vis data from thienothiophenes suggest extended conjugation in fused heterocycles, which could align with the pyrazoloquinazoline’s absorption profile.

Biological Activity

2-Methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde (CAS No. 1193390-48-5) is a heterocyclic compound with notable biological activities. This article reviews its biological activity, focusing on its potential as an anticancer and antimalarial agent, along with relevant case studies and research findings.

  • Molecular Formula : C12H9N3O2
  • Molecular Mass : 227.22 g/mol
  • Canonical SMILES : O=Cc1c(C)nn2c1[nH]c1ccccc1c2=O

Anticancer Properties

Quinazoline derivatives, including this compound, have been extensively studied for their anticancer potential. A recent study highlighted that compounds with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast cancer cells (MCF-7) and others. The mechanism of action often involves the inhibition of key signaling pathways related to cell proliferation and survival.

Table 1: Summary of Anticancer Studies

CompoundCell LineIC50 (µM)Mechanism of Action
2-Methyl-9-oxo...MCF-7>1000Apoptosis induction
Quinazoline DerivativeA54915Cell cycle arrest
Quinazoline DerivativeHeLa20Inhibition of angiogenesis

Antimalarial Activity

Research has also indicated that quinazoline derivatives can exhibit antimalarial activity. A study focusing on a series of quinazolinone derivatives found that certain compounds demonstrated effective inhibition of Plasmodium falciparum, the parasite responsible for malaria. The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the quinazoline ring can enhance antimalarial efficacy.

Case Study: Antimalarial Activity
In vitro studies showed that derivatives of quinazoline significantly reduced parasitemia in infected mice models. The lead compound in these studies was found to effectively chelate iron and inhibit heme polymerization, crucial for the survival of the malaria parasite.

Table 2: Antimalarial Activity Results

CompoundModel UsedEfficacy (%)Observations
Compound 5fMurine model85Increased lifespan
Compound XIn vitro (P. falciparum)70Reduced parasitemia

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to various biological targets associated with cancer and malaria. These studies provide insights into the interactions at the molecular level, which are critical for understanding the compound's mechanism of action.

Q & A

Q. What synthetic strategies are commonly employed for the preparation of 2-methyl-9-oxo-4H,9H-pyrazolo[3,2-b]quinazoline-3-carbaldehyde?

The synthesis typically involves multi-step procedures starting with functionalization of the pyrazoloquinazoline core. Key steps include:

  • Aldehyde introduction : Controlled oxidation or formylation reactions at the 3-position of the pyrazole ring.
  • Ring closure : Cyclization under acidic or basic conditions to form the quinazoline moiety.
  • Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) must be carefully tuned to avoid side products like over-oxidized derivatives or incomplete cyclization .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • X-ray crystallography : Utilizes programs like SHELXL (for refinement) and SHELXS (for structure solution) to resolve complex heterocyclic systems. Hydrogen bonding and π-stacking interactions are often analyzed to confirm molecular packing .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR identify substituent effects (e.g., deshielding of the aldehyde proton at ~10 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular formula, especially for isotopic patterns of nitrogen-rich heterocycles .

Q. What are the primary reactivity patterns of the aldehyde group in this compound?

The aldehyde group participates in:

  • Condensation reactions : Formation of Schiff bases with amines, useful for generating derivatives for biological screening.
  • Nucleophilic additions : Grignard reagents or hydride reductions to yield alcohols or amines. Solvent choice (e.g., anhydrous DMF for moisture-sensitive reactions) and temperature control are critical to prevent decomposition .

Advanced Research Questions

Q. How can contradictions between computational and experimental structural data be resolved?

  • Cross-validation : Compare DFT-optimized geometries (using B3LYP/6-31G* basis sets) with X-ray crystallographic data. Discrepancies in bond lengths (>0.05 Å) may indicate crystal packing effects or solvent interactions.
  • Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., C–H⋯O hydrogen bonds) to explain deviations from gas-phase computational models .

Q. What methodologies optimize reaction yields in the presence of competing side reactions?

  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., temperature, stoichiometry) identifies optimal conditions. For example, microwave-assisted synthesis reduces reaction times and minimizes aldehyde oxidation .
  • In-situ monitoring : Techniques like FT-IR or HPLC track intermediate formation, enabling real-time adjustments to suppress byproducts like dimerized quinazolines .

Q. How can the pharmacological potential of this compound be evaluated methodically?

  • Structure-activity relationship (SAR) studies : Introduce substituents (e.g., methyl, fluoro) at the 2- or 9-positions and assess effects on bioactivity.
  • Targeted assays : Use kinase inhibition or antimicrobial susceptibility testing, comparing results to structurally related compounds (e.g., pyrroloquinazoline derivatives) to identify mechanistic trends .

Data Contradiction Analysis

Q. How to address inconsistencies in spectroscopic data across studies?

  • Batch variability : Impurities (e.g., residual solvents) may alter NMR shifts. Purity checks via HPLC (>98%) and elemental analysis are essential.
  • Solvent effects : Deuterated solvents (e.g., DMSO-d6 vs. CDCl3) can cause significant 1^1H NMR shift differences (~0.3 ppm for aldehyde protons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.